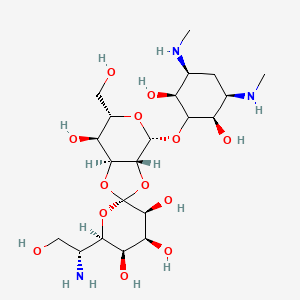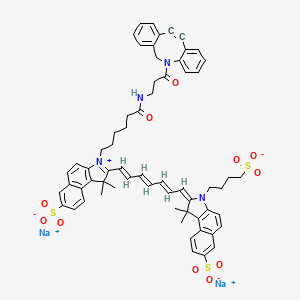
Disulfo-ICG-DBCO (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfo-ICG-DBCO (disodium) is a double sulfonic acid-modified indocyanine green compound. It is primarily used as a fluorescent dye due to its high fluorescence intensity and stability. This compound can react with d-AzAla modified bacteria to detect the bacteria by copper-free click chemistry-mediated photothermal lysis and measurement of ATP bioluminescence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disulfo-ICG-DBCO (disodium) involves the modification of indocyanine green with double sulfonic acid groups. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the sulfonation process. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Disulfo-ICG-DBCO (disodium) involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the sulfonation of indocyanine green followed by purification steps to isolate the desired product. The compound is then formulated into a stable form for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Disulfo-ICG-DBCO (disodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Disulfo-ICG-DBCO (disodium). These products may have different fluorescence properties and applications .
Wissenschaftliche Forschungsanwendungen
Disulfo-ICG-DBCO (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in the labeling and detection of biomolecules such as proteins and nucleic acids.
Medicine: Utilized in imaging techniques to detect and monitor biological processes in vivo.
Industry: Applied in the development of biosensors and diagnostic tools
Wirkmechanismus
The mechanism of action of Disulfo-ICG-DBCO (disodium) involves its ability to react with d-AzAla modified bacteria through copper-free click chemistry. This reaction leads to photothermal lysis of the bacteria and subsequent measurement of ATP bioluminescence. The compound’s high fluorescence intensity and stability make it an effective tool for detecting and monitoring biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfo-ICG-DBCO: A similar compound with single sulfonic acid modification.
ICG-DBCO: Indocyanine green without sulfonic acid modification.
Sulfo-Cy5-DBCO: A related fluorescent dye with different spectral properties.
Uniqueness
Disulfo-ICG-DBCO (disodium) is unique due to its double sulfonic acid modification, which enhances its fluorescence intensity and stability. This makes it particularly suitable for applications requiring high sensitivity and specificity .
Eigenschaften
Molekularformel |
C63H62N4Na2O11S3 |
|---|---|
Molekulargewicht |
1193.4 g/mol |
IUPAC-Name |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C63H64N4O11S3.2Na/c1-62(2)56(23-9-6-5-7-10-24-57-63(3,4)61-52-33-31-50(81(76,77)78)42-47(52)29-35-55(61)66(57)39-17-18-40-79(70,71)72)65(54-34-28-46-41-49(80(73,74)75)30-32-51(46)60(54)62)38-16-8-11-25-58(68)64-37-36-59(69)67-43-48-21-13-12-19-44(48)26-27-45-20-14-15-22-53(45)67;;/h5-7,9-10,12-15,19-24,28-35,41-42H,8,11,16-18,25,36-40,43H2,1-4H3,(H3-,64,68,70,71,72,73,74,75,76,77,78);;/q;2*+1/p-2 |
InChI-Schlüssel |
QLZODLSGAUUYFR-UHFFFAOYSA-L |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)/C=C/C=C/C=C/C=C/7\C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=C8C=CC(=C9)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=CC=CC=CC=C7C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=C8C=CC(=C9)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid](/img/structure/B12380919.png)


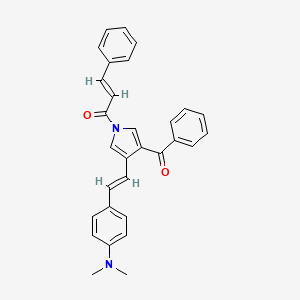
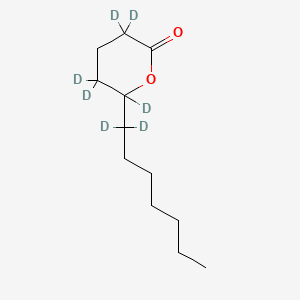
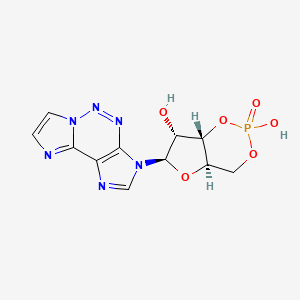
![(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide](/img/structure/B12380941.png)
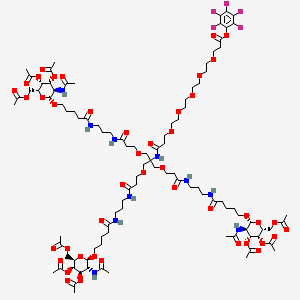

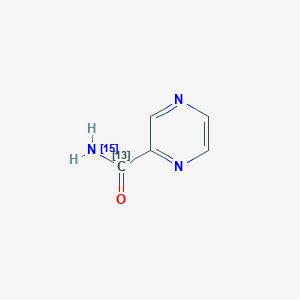
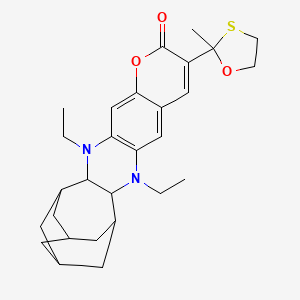
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
